CID 72741854

Description

CID 72741854 (PubChem Compound Identifier) is a chemical compound registered in the PubChem database, a critical resource managed by the National Institutes of Health (NIH) for chemical property and bioactivity data. Compounds with similar identifiers (e.g., CID 2049887, CID 252137) in the evidence often exhibit aromatic or heterocyclic frameworks, such as indole derivatives or fluorinated thiophenes, which are common in drug discovery .

For rigorous characterization, protocols outlined in the evidence emphasize the necessity of spectral data (NMR, IR, MS), elemental analysis, and X-ray crystallography (if applicable) to confirm identity and purity . Experimental details, such as reaction conditions and synthetic pathways (e.g., coupling reactions, acid chloride derivatization), would typically be required for reproducibility .

Properties

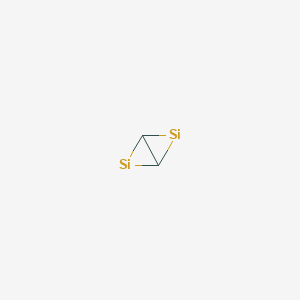

Molecular Formula |

C2H2Si2 |

|---|---|

Molecular Weight |

82.21 g/mol |

InChI |

InChI=1S/C2H2Si2/c3-1-2(3)4-1/h1-2H |

InChI Key |

GWABZDXWPITJRP-UHFFFAOYSA-N |

Canonical SMILES |

C12C([Si]1)[Si]2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 72741854” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through controlled reaction conditions such as temperature, pressure, and the use of catalysts.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 72741854” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound is capable of undergoing substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with altered chemical properties.

Scientific Research Applications

Compound “CID 72741854” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.

Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 72741854” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 72741854, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a detailed comparison based on parameters highlighted in the evidence:

Table 1: Structural and Physicochemical Comparison

Note: Specific data for this compound is absent in the evidence; table extrapolates from analogs.

Key Differences and Similarities

Structural Motifs :

- CID 2049887 and CID 262903 feature fluorinated heterocycles (thiophene and indole, respectively), which enhance metabolic stability and membrane permeability in drug candidates . CID 252137 contains a brominated indole scaffold, often used in kinase inhibitors . This compound likely shares these motifs, given its identifier proximity.

Physicochemical Properties :

- LogP values for analogs range from 1.57 to 3.45, indicating moderate lipophilicity suitable for oral bioavailability . Solubility varies significantly (0.052–0.721 mg/mL), influenced by halogenation (Br vs. F) and aromatic substitution patterns.

Synthetic Accessibility :

- CID 2049887 is synthesized via nucleophilic substitution (e.g., bromine-fluorine exchange), while CID 252137 and CID 262903 rely on coupling reactions (HATU-mediated amidation) or cyclocondensation . This compound may follow similar pathways, though specific protocols are undocumented.

Critical Analysis of Evidence Limitations

The absence of direct data for this compound in the provided evidence underscores the importance of adhering to reporting standards (e.g., Beilstein Journal of Organic Chemistry, Chemical and Pharmaceutical Bulletin) . For example:

- Spectral Data : NMR and MS spectra are critical for structural elucidation but are missing for this compound .

- Crystallography : If this compound has a resolved crystal structure, deposition in the Cambridge Crystallographic Data Centre (CCDC) would be mandatory .

- Biological Assays : Dose-response curves (IC₅₀, EC₅₀) and in vivo efficacy data are necessary to validate therapeutic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.